Chromous sulfate pentahydrate

CAS No.: 15928-77-5

Cat. No.: VC17120633

Molecular Formula: CrH10O9S

Molecular Weight: 238.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15928-77-5 |

|---|---|

| Molecular Formula | CrH10O9S |

| Molecular Weight | 238.14 g/mol |

| IUPAC Name | chromium(2+);sulfate;pentahydrate |

| Standard InChI | InChI=1S/Cr.H2O4S.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 |

| Standard InChI Key | OIXWARAASUSANH-UHFFFAOYSA-L |

| Canonical SMILES | O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cr+2] |

Introduction

Structural Characteristics

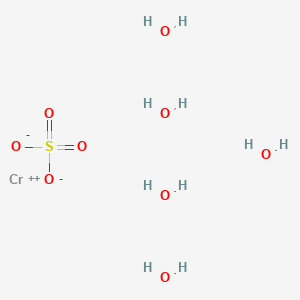

The crystal structure of chromous sulfate pentahydrate was resolved via X-ray diffraction, revealing a triclinic system with space group P1 and unit cell parameters a = 6.1864(6) Å, b = 10.9161(8) Å, c = 6.0289(6) Å, α = 82.274°, β = 107.778°, γ = 102.747°, and a volume of 377.16(6) ų . The chromium(II) center adopts a distorted octahedral geometry due to the Jahn-Teller effect, a phenomenon also observed in copper(II) complexes . This distortion arises from the uneven occupation of d-orbitals, elongating two axial Cr–O bonds (2.08 Å) while shortening equatorial bonds (1.98 Å) .

Table 2: Crystallographic Data for CrSO₄·5H₂O

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| Unit cell volume | 377.16 ų |

| Cr–O bond lengths | 1.98–2.08 Å |

| Jahn-Teller distortion | Yes |

Physical and Chemical Properties

Chromous sulfate pentahydrate typically presents as blue-green crystals, contrasting with the greenish-black powder of chromium(III) sulfate hydrates . It exhibits moderate solubility in water, though exact solubility data are scarce. Thermal analysis indicates dehydration upon heating, with the pentahydrate losing water molecules stepwise above 100°C . The compound’s melting point is unreported, but its chromium(III) analog melts at 100°C , suggesting similar thermal behavior.

As a strong reducing agent, CrSO₄·5H₂O reacts vigorously with oxidizing agents, such as atmospheric oxygen, necessitating storage under inert conditions. Its standard reduction potential (E°) for Cr²⁺ → Cr³⁺ is approximately −0.41 V, underscoring its reductive capacity.

Applications and Uses

Chromous sulfate pentahydrate’s primary application lies in its role as a reductant in organic and inorganic synthesis. For example, it facilitates the reduction of nitro compounds to amines or participates in the preparation of chromium-based catalysts. Industrial uses are less prevalent due to handling difficulties, but research-grade samples are employed in studying electron-transfer processes and coordination chemistry .

Biological and Environmental Implications

Chromium(II) compounds are highly reactive and toxic, posing risks upon inhalation, ingestion, or dermal contact . Safety data sheets classify chromous sulfate as hazardous, with hazard codes indicating corrosivity (C) and acute toxicity (H302, H312, H332) . Environmental release risks are mitigated by its instability, as Cr²⁺ rapidly oxidizes to Cr³⁺ in aerobic conditions, the latter being less mobile but still ecotoxic.

Comparative Analysis with Related Chromium Sulfates

Chromous sulfate pentahydrate differs markedly from chromium(III) sulfate hydrates (e.g., Cr₂(SO₄)₃·xH₂O) in oxidation state, reactivity, and applications. The +2 state confers stronger reducing power, whereas +3 compounds serve as oxidizing agents or mordants in dyeing . Structurally, chromium(III) sulfates often form octahedral complexes without Jahn-Teller distortions, as seen in MgSO₄·5H₂O isotypes .

Table 3: Chromium Sulfates Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume